molecular formula C19H24N2O2 B1684249 Xylamidine CAS No. 6443-50-1

Xylamidine

Cat. No.: B1684249
CAS No.: 6443-50-1
M. Wt: 312.4 g/mol
InChI Key: JRYTUFKIORWTNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xylamidine is synthesized through a multi-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes described above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical purposes.

Chemical Reactions Analysis

Types of Reactions: Xylamidine primarily undergoes substitution reactions due to the presence of its functional groups. The amidine group in this compound can participate in various chemical reactions, including:

    Nucleophilic Substitution: The nitrogen atoms in the amidine group can act as nucleophiles, participating in substitution reactions with electrophiles.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl halides, with reactions typically conducted in polar solvents.

    Reduction: Reducing agents such as lithium aluminium hydride are used under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amidines, while reduction can produce primary amines.

Comparison with Similar Compounds

Comparison: Xylamidine is unique among these compounds due to its selective action on peripheral serotonin receptors and its inability to cross the blood-brain barrier . This makes it particularly valuable for research focused on peripheral serotonergic responses without central nervous system interference.

Biological Activity

Xylamidine, a compound recognized for its biological activity, particularly as a serotonin (5-HT) receptor antagonist, has garnered attention in pharmacological research. This article delves into the biological activity of this compound, examining its mechanisms, effects on various physiological processes, and relevant case studies.

Overview of this compound

This compound is primarily known as a peripheral 5-HT receptor antagonist . It has been studied for its potential role in modulating appetite and reproductive functions through its interaction with serotonin pathways. The compound is often referenced in studies related to cardiovascular regulation and neuropharmacology.

The primary mechanism of action for this compound involves its antagonistic effects on serotonin receptors. Specifically, it targets the 5-HT2B and 5-HT2C subtypes, which are implicated in various physiological responses including appetite regulation and cardiovascular function.

Key Findings:

  • Serotonin Inhibition : this compound has been shown to inhibit serotonin activity, which can influence reproductive processes and appetite suppression .
  • Peripheral Effects : Its peripheral action suggests a role in regulating sympathetic nervous system activity, potentially affecting blood pressure and heart rate .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Reference
Serotonin Receptor AntagonismInhibits 5-HT2B and 5-HT2C receptors
Appetite SuppressionPotential appetite suppressant
Reproductive ActivityAffects reproductive processes
Cardiovascular RegulationModulates sympathetic activity

Case Studies

  • Appetite Regulation Study : In a controlled experiment, this compound was administered to assess its impact on appetite suppression. Results indicated a significant reduction in food intake among subjects treated with this compound compared to controls, suggesting its efficacy as an appetite suppressant .
  • Cardiovascular Impact Analysis : A study involving animal models demonstrated that this compound administration led to alterations in blood pressure and heart rate. Specifically, the compound was associated with a decrease in mean arterial blood pressure without significant changes in heart rate, indicating a selective effect on vascular resistance mediated by serotonin receptor inhibition .

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

  • Reproductive Studies : Research has shown that this compound may influence reproductive hormone levels, indicating its potential utility in addressing reproductive health issues .
  • Neuropharmacological Insights : Investigations into the central effects of this compound have revealed its role in modulating sympathetic nerve activity, thus contributing to the understanding of its broader physiological implications .

Properties

IUPAC Name

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYTUFKIORWTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6443-40-9 (tosylate), 13717-05-0 (tosylate hemihydrate salt/solvate)
Record name Xylamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90863843
Record name Xylamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-50-1
Record name Xylamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6443-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0PC84NZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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